Inhibidor de Eg5 V, trans-24

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El Inhibidor de Eg5 V, trans-24 tiene varias aplicaciones de investigación científica, incluyendo:

Investigación del cáncer: Se utiliza para estudiar la inhibición de la división celular en células cancerosas, convirtiéndolo en un posible agente anticancerígeno

Biología celular: El compuesto se utiliza para investigar el papel de Eg5 en la mitosis y sus efectos en la progresión del ciclo celular.

Desarrollo de fármacos: El this compound sirve como compuesto líder para el desarrollo de nuevos fármacos dirigidos a la proteína kinesina Eg5.

Mecanismo De Acción

El Inhibidor de Eg5 V, trans-24 ejerce sus efectos uniéndose a la proteína Eg5, una proteína motora esencial para la formación del huso mitótico durante la división celular. El compuesto inhibe la actividad ATPasa de Eg5, impidiendo la separación adecuada de los cromosomas y provocando la detención del ciclo celular y la apoptosis en las células cancerosas . La inhibición es alostérica, lo que significa que estabiliza el ion Mg2+ del sitio activo y el bucle L5 en una conformación similar a la apo, interrumpiendo así la actividad motora de Eg5 .

Análisis Bioquímico

Biochemical Properties

Eg5 Inhibitor V, trans-24 interacts with the kinesin Eg5, a mitotic protein that plays an essential role in the formation of the bipolar spindles during the mitotic phase . The inhibitor exhibits much enhanced potency against mitotic kinesin Eg5-ATPase activity .

Cellular Effects

Eg5 Inhibitor V, trans-24 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inducing a monoastral spindle phenotype in HeLa cells . It also represses the proliferation of renal cell carcinoma both in vitro and in vivo .

Molecular Mechanism

The molecular mechanism of action of Eg5 Inhibitor V, trans-24 involves its binding to the Eg5 protein, inhibiting its ATPase activity . This results in the arrest of mitotic cells in prometaphase, triggering the formation of monoastral spindles and leading to mitotic arrest that eventually causes apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, Eg5 Inhibitor V, trans-24 exhibits its optimal anti-proliferative activity in 72 hours . Cells treated with this inhibitor present a characteristic monoastral spindle phenotype in 24 hours and apoptotic cells in 48 hours .

Dosage Effects in Animal Models

In animal models, Eg5 Inhibitor V, trans-24 effectively suppresses tumor growth in subcutaneous xenograft models

Metabolic Pathways

It is known that it interacts with the Eg5 protein, which plays a crucial role in mitosis .

Subcellular Localization

It is known to interact with the Eg5 protein, which plays a crucial role in mitosis

Métodos De Preparación

La síntesis del Inhibidor de Eg5 V, trans-24 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales específicos. La ruta sintética típicamente involucra los siguientes pasos:

Formación de la estructura central: La estructura central se sintetiza a través de una serie de reacciones de condensación que involucran bencilamina y 3-hidroxibenzaldehído.

Ciclización: El producto intermedio se somete a ciclización para formar la estructura hexahidroimidazo[1,5-b]-β-carbolina.

Introducción de grupos funcionales: Se introducen grupos funcionales específicos en la estructura central para mejorar su actividad inhibitoria contra Eg5

Los métodos de producción industrial para el this compound no están ampliamente documentados, pero probablemente implicarían la escalabilidad del proceso de síntesis de laboratorio, la optimización de las condiciones de reacción y la garantía de la pureza y la estabilidad del producto final.

Análisis De Reacciones Químicas

El Inhibidor de Eg5 V, trans-24 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales, lo que podría alterar la actividad inhibitoria.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Comparación Con Compuestos Similares

El Inhibidor de Eg5 V, trans-24 es único debido a su alta especificidad y potencia contra la proteína Eg5. Los compuestos similares incluyen:

S-trityl-L-Cisteína: Otro potente inhibidor de Eg5 con un mecanismo de acción diferente.

HR22C16: Un inhibidor de Eg5 menos potente en comparación con trans-24.

Paprotrain: Un inhibidor de la actividad ATPasa de MKLP-2, otra proteína motora kinesina.

El this compound se destaca por su potencia y especificidad mejoradas, convirtiéndolo en una herramienta valiosa en la investigación del cáncer y el desarrollo de fármacos .

Propiedades

IUPAC Name |

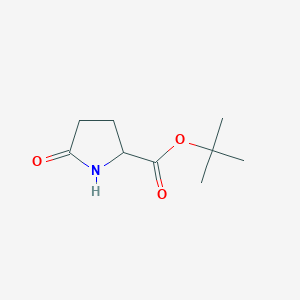

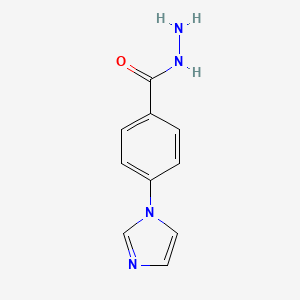

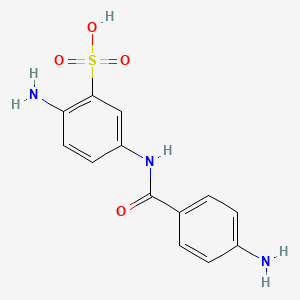

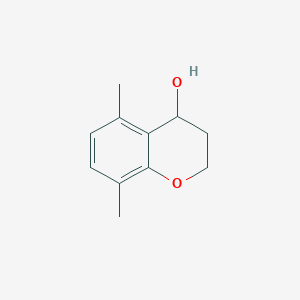

(10R,15S)-13-benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3/c30-18-10-6-9-17(13-18)24-23-20(19-11-4-5-12-21(19)27-23)14-22-25(31)28(26(32)29(22)24)15-16-7-2-1-3-8-16/h1-13,22,24,27,30H,14-15H2/t22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKINRKWPYVMSZ-LADGPHEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)N(C(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C(=O)N(C(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468490 | |

| Record name | Eg5 Inhibitor V, trans-24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869304-55-2 | |

| Record name | Eg5 Inhibitor V, trans-24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

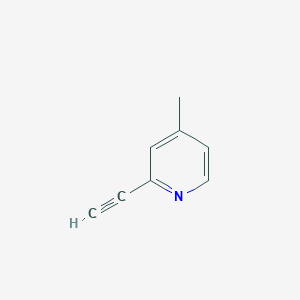

![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)